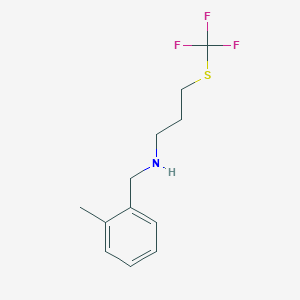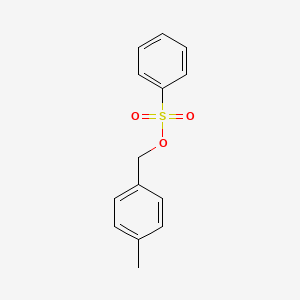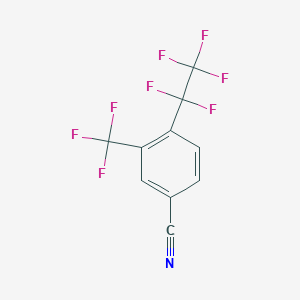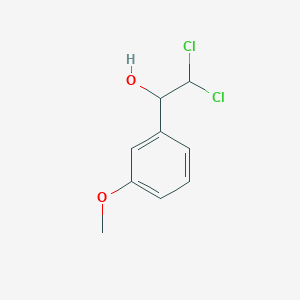
2,2-Dichloro-1-(3-methoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(3-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H10Cl2O2 and a molecular weight of 221.08 g/mol . This compound is characterized by the presence of two chlorine atoms and a methoxy group attached to a phenyl ring, along with an ethanol moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(3-methoxyphenyl)ethanol typically involves the chlorination of 1-(3-methoxyphenyl)ethanol. This process can be carried out using reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2,2-Dichloro-1-(3-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOCH3, KOtBu, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted phenyl ethanol derivatives.
科学的研究の応用
2,2-Dichloro-1-(3-methoxyphenyl)ethanol has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 2,2-Dichloro-1-(3-methoxyphenyl)ethanol involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It can also form reactive intermediates that interact with biological macromolecules, leading to potential therapeutic effects .
類似化合物との比較
2,2-Dichloro-1-(3-chloro-2-methoxyphenyl)ethanol: Similar structure with an additional chlorine atom on the phenyl ring.
2,2-Dichloro-1-(4-methoxyphenyl)ethanol: Similar structure with the methoxy group at a different position on the phenyl ring.
Uniqueness: 2,2-Dichloro-1-(3-methoxyphenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H10Cl2O2 |
|---|---|
分子量 |
221.08 g/mol |
IUPAC名 |
2,2-dichloro-1-(3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10Cl2O2/c1-13-7-4-2-3-6(5-7)8(12)9(10)11/h2-5,8-9,12H,1H3 |
InChIキー |
HRCGJFFJPJEGHC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(C(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R)-1-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B11761679.png)

![Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan]](/img/structure/B11761696.png)
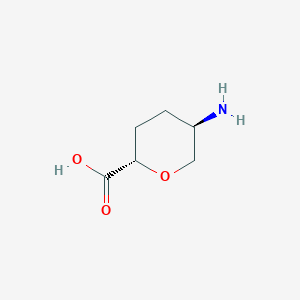
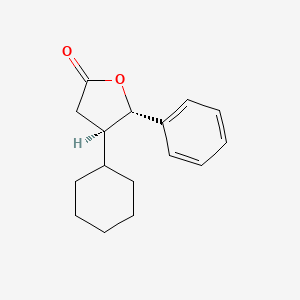
![N-[(1R)-2-sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide](/img/structure/B11761712.png)
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,7,14-triamine](/img/structure/B11761713.png)

![[(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine](/img/structure/B11761740.png)
